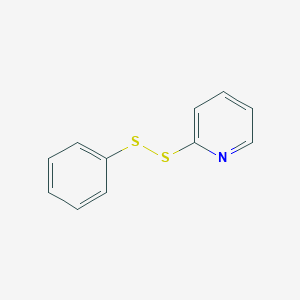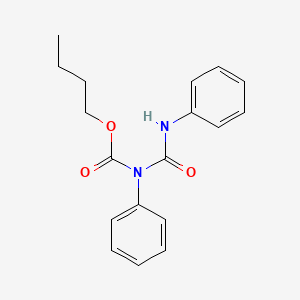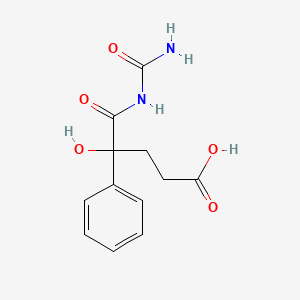![molecular formula C16H26O14S2 B14707342 [2,5,6-Triacetyloxy-3,4-bis(methylsulfonyloxy)hexyl] acetate CAS No. 20706-74-5](/img/structure/B14707342.png)
[2,5,6-Triacetyloxy-3,4-bis(methylsulfonyloxy)hexyl] acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[2,5,6-Triacetyloxy-3,4-bis(methylsulfonyloxy)hexyl] acetate is an organic compound with a complex structure It is characterized by multiple acetoxy and methylsulfonyloxy groups attached to a hexyl backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2,5,6-Triacetyloxy-3,4-bis(methylsulfonyloxy)hexyl] acetate typically involves multiple steps. One common method includes the acetylation of a hexyl compound followed by the introduction of methylsulfonyloxy groups. The reaction conditions often require the use of acetic anhydride and a catalyst such as pyridine to facilitate the acetylation process. The methylsulfonyloxy groups are introduced using methylsulfonyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
[2,5,6-Triacetyloxy-3,4-bis(methylsulfonyloxy)hexyl] acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove specific functional groups or to convert them into different ones.
Substitution: The acetoxy and methylsulfonyloxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.
Scientific Research Applications
Chemistry
In chemistry, [2,5,6-Triacetyloxy-3,4-bis(methylsulfonyloxy)hexyl] acetate is used as an intermediate in the synthesis of more complex molecules. Its multiple functional groups make it a versatile building block for various organic synthesis reactions.
Biology
In biological research, this compound may be used to study enzyme interactions and metabolic pathways. Its structure allows it to interact with specific enzymes, providing insights into their mechanisms of action.
Medicine
In medicine, this compound could be explored for its potential therapeutic properties. Its ability to undergo various chemical reactions makes it a candidate for drug development and modification.
Industry
In industrial applications, this compound can be used in the production of specialty chemicals and materials. Its unique structure allows it to impart specific properties to the final products, such as improved stability or reactivity.
Mechanism of Action
The mechanism by which [2,5,6-Triacetyloxy-3,4-bis(methylsulfonyloxy)hexyl] acetate exerts its effects involves its interaction with molecular targets. The acetoxy and methylsulfonyloxy groups can form hydrogen bonds and other interactions with enzymes and receptors, influencing their activity. The pathways involved may include metabolic processes where the compound is metabolized to active or inactive forms.
Comparison with Similar Compounds
Similar Compounds
[2,3,4,5-Tetraacetyloxy-6,6-bis(ethylsulfanyl)hexyl] acetate: This compound has a similar hexyl backbone but with different substituents, making it useful for comparison in terms of reactivity and applications.
Hexyl acetate: A simpler ester with fewer functional groups, often used as a solvent or flavoring agent.
Uniqueness
[2,5,6-Triacetyloxy-3,4-bis(methylsulfonyloxy)hexyl] acetate is unique due to its multiple functional groups, which provide a wide range of reactivity and potential applications. Its structure allows for diverse chemical modifications, making it a valuable compound in research and industry.
Properties
CAS No. |
20706-74-5 |
|---|---|
Molecular Formula |
C16H26O14S2 |
Molecular Weight |
506.5 g/mol |
IUPAC Name |
[2,5,6-triacetyloxy-3,4-bis(methylsulfonyloxy)hexyl] acetate |
InChI |
InChI=1S/C16H26O14S2/c1-9(17)25-7-13(27-11(3)19)15(29-31(5,21)22)16(30-32(6,23)24)14(28-12(4)20)8-26-10(2)18/h13-16H,7-8H2,1-6H3 |
InChI Key |
JAOGUCZLEWCFIZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OCC(C(C(C(COC(=O)C)OC(=O)C)OS(=O)(=O)C)OS(=O)(=O)C)OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2,3-Dimethyl-6-(piperidin-1-yl)-6,7,8,9-tetrahydro-5h-benzo[7]annulen-5-ol](/img/structure/B14707279.png)
![[6-oxo-2-[(Z)-pent-3-en-1-ynyl]pyran-3-yl]-[6-oxo-2-[(E)-pent-3-en-1-ynyl]pyran-3-yl]mercury](/img/structure/B14707283.png)



![1-[(1R,5R,6S,9S)-9,12-dihydroxy-6,16-dimethyl-10,19-dioxa-16-azahexacyclo[12.5.3.15,9.01,14.02,11.06,11]tricosa-2,21-dien-22-yl]ethyl 2,4,5-trimethyl-1H-pyrrole-3-carboxylate](/img/structure/B14707300.png)
![2-Methyl-1,1-bis[(propan-2-yl)oxy]propane](/img/structure/B14707304.png)

![8-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-2-methyl-4-phenyl-1-thia-4,8-diazaspiro[4.5]decan-3-one;oxalic acid](/img/structure/B14707319.png)
![Spiro[bicyclo[2.2.1]heptane-2,2'-[1,3]dioxolan]-3-one, 4,7,7-trimethyl-](/img/structure/B14707322.png)

